Ethyl 4-(3-hydroxypropoxy)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-hydroxypropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJDQCMLKWFONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734013 | |
| Record name | Ethyl 4-(3-hydroxypropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46731-01-5 | |
| Record name | Ethyl 4-(3-hydroxypropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 3 Hydroxypropoxy Benzoate
Established Reaction Pathways and Conditions
The traditional synthesis of Ethyl 4-(3-hydroxypropoxy)benzoate relies on two fundamental organic reactions: esterification and etherification. These methods provide reliable pathways to the target molecule, with reaction conditions being a key determinant of yield and purity.
Esterification Reactions
One of the primary routes to obtaining this compound is through the esterification of 4-(3-hydroxypropoxy)benzoic acid with ethanol (B145695). This reaction, a classic example of Fischer-Speier esterification, is typically catalyzed by a strong acid. iajpr.comquora.com The general procedure involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalyst like sulfuric acid to drive the equilibrium towards the formation of the ester and water. iajpr.comgoogle.comyoutube.com
Key parameters influencing the reaction include temperature, reaction time, and the molar ratio of the reactants. The removal of water as it is formed, often through azeotropic distillation, can significantly improve the yield of the final product. google.com
Table 1: General Conditions for Fischer Esterification of Benzoic Acid Derivatives
| Parameter | Condition | Rationale |
| Reactants | Carboxylic Acid, Alcohol | Formation of ester and water. |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Protonates the carbonyl oxygen, increasing electrophilicity. |
| Temperature | Reflux | Increases reaction rate. |
| Reaction Time | Several hours | To allow the reaction to reach equilibrium. |
| Reactant Ratio | Excess alcohol | Shifts equilibrium towards product formation. |
Etherification Strategies
An alternative and widely employed strategy for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of the sodium salt of Ethyl 4-hydroxybenzoate (B8730719) with a 3-halo-1-propanol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the halide from the propanol (B110389) derivative.
The formation of the phenoxide is typically achieved by treating Ethyl 4-hydroxybenzoate with a strong base like sodium hydroxide (B78521) or sodium ethoxide. The subsequent reaction with the halo-alcohol under reflux conditions yields the desired ether.
Development of Novel and Efficient Synthetic Routes
In recent years, significant research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of benzoate (B1203000) esters, including this compound.
Catalyst-Mediated Synthesis
The development of novel catalysts has been a major focus in improving the synthesis of benzoate esters. For the esterification route, solid acid catalysts and heteropoly acids have been explored as alternatives to traditional mineral acids. These catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for reusability. For instance, modified metal oxide solid superacids have demonstrated high catalytic activity in the synthesis of ethyl p-hydroxybenzoate. google.com
In the context of Williamson ether synthesis, phase-transfer catalysts (PTCs) have been shown to enhance reaction rates and yields. PTCs facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the halo-alcohol is present, thus accelerating the reaction.
Solvent-Free and Environmentally Benign Approaches
A key aspect of modern synthetic chemistry is the reduction or elimination of hazardous organic solvents. Research into solvent-free reaction conditions for esterification has shown promise. For example, the use of a water-carrying reagent like cyclohexane (B81311) can facilitate the removal of water and drive the reaction forward without the need for a large excess of solvent. cibtech.org
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. cibtech.org In the synthesis of ethyl benzoate, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. cibtech.org This technique offers a more energy-efficient and faster route to ester formation.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. The goal is to design processes that are more sustainable and have a lower environmental impact.
The use of renewable starting materials, such as bio-derived ethanol and potentially bio-based 4-hydroxybenzoic acid, aligns with green chemistry principles. Furthermore, the development of recyclable catalysts, such as solid acids and phase-transfer catalysts, contributes to waste reduction. dergipark.org.tr
Solvent selection is another critical aspect. The move towards solvent-free conditions or the use of greener solvents like ionic liquids or deep eutectic solvents for esterification reactions represents a significant step towards more environmentally benign processes. dergipark.org.tr These alternative solvents can offer high catalytic activity and easy separation and recycling. dergipark.org.tr The use of microwave irradiation not only accelerates reactions but also often leads to cleaner product formation with fewer byproducts, further enhancing the green credentials of the synthesis. cibtech.org
Table 2: Comparison of Synthetic Methodologies
| Synthetic Approach | Advantages | Disadvantages | Green Chemistry Aspects |
| Fischer Esterification | Well-established, uses readily available starting materials. | Requires strong acid catalyst, often long reaction times, equilibrium limitations. | Can utilize bio-based alcohols. |
| Williamson Ether Synthesis | High yielding, versatile for a range of ethers. | Requires strong base, use of halo-alcohols. | Can be improved with phase-transfer catalysis. |
| Catalyst-Mediated Synthesis | Improved efficiency, potential for catalyst recycling, milder conditions. | Catalyst cost and stability can be a factor. | Use of solid acids and recyclable catalysts reduces waste. |
| Solvent-Free/Microwave | Reduced solvent waste, faster reaction times, often higher yields. | Requires specialized equipment (microwave reactor). | High atom economy, energy efficiency. |
Mechanistic Investigations of Key Synthetic Steps
The formation of this compound via the Williamson ether synthesis proceeds through a well-understood S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com This section provides a detailed investigation of the mechanistic steps involved in this key synthetic transformation.
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of ethyl 4-hydroxybenzoate by a base, such as potassium carbonate. The base abstracts the acidic proton, generating a potent nucleophile, the ethyl 4-oxybenzoate anion (phenoxide). This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.
The second and rate-determining step involves the nucleophilic attack of the phenoxide ion on the primary carbon atom of 3-chloro-1-propanol. masterorganicchemistry.com The attack occurs from the backside of the carbon-chlorine bond, leading to a transition state where the new carbon-oxygen bond is forming simultaneously as the carbon-chlorine bond is breaking. This concerted mechanism is characteristic of S\textsubscript{N}2 reactions. masterorganicchemistry.com
The stereochemistry of the electrophilic carbon, if it were chiral, would be inverted during this step. However, in the case of 3-chloro-1-propanol, the reacting carbon is not a stereocenter. The reaction concludes with the departure of the chloride ion as the leaving group, resulting in the formation of the ether linkage and the desired product, this compound.
The choice of a primary alkyl halide, such as 3-chloro-1-propanol, is critical for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction that can occur with secondary and tertiary alkyl halides. masterorganicchemistry.com The use of a polar aprotic solvent like DMF helps to solvate the cation of the base, leaving the anionic nucleophile more exposed and reactive, thereby accelerating the S\textsubscript{N}2 reaction.
The mechanistic steps are summarized in the table below:
| Step | Description | Key Intermediates/Transition States |
| 1. Deprotonation | The base (e.g., K2CO3) removes the acidic proton from the hydroxyl group of ethyl 4-hydroxybenzoate. | Ethyl 4-oxybenzoate anion (phenoxide) |
| 2. Nucleophilic Attack | The phenoxide anion acts as a nucleophile and attacks the primary carbon of 3-chloro-1-propanol. | S\textsubscript{N}2 transition state |
| 3. Displacement | The chloride ion is displaced as the leaving group, forming the ether bond. | This compound, Chloride ion |
Advanced Spectroscopic and Structural Characterization of Ethyl 4 3 Hydroxypropoxy Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of Ethyl 4-(3-hydroxypropoxy)benzoate by providing information about the chemical environment, connectivity, and spatial relationships of its atoms.
In a ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the benzene (B151609) ring, being in different electronic environments, would appear as distinct signals. The protons closer to the electron-withdrawing ester group are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to those closer to the electron-donating alkoxy group. The ethoxy group of the ester would show a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The 3-hydroxypropoxy chain would present more complex signals, with the methylene groups adjacent to the oxygen atoms appearing at lower fields than the central methylene group.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group would be the most deshielded, appearing at the lowest field. The aromatic carbons would have distinct signals based on their substitution, with the carbon attached to the ester group and the one attached to the propoxy group having characteristic shifts. The carbons of the ethyl and hydroxypropoxy groups would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (ortho to -COOEt) | ~7.95 | Doublet | ~8.8 |
| Aromatic (ortho to -O(CH₂)₃OH) | ~6.90 | Doublet | ~8.8 |
| -COOCH₂CH₃ | ~4.35 | Quartet | ~7.1 |
| -OCH₂(CH₂)₂OH | ~4.15 | Triplet | ~6.5 |
| -O(CH₂)₂CH₂OH | ~3.80 | Triplet | ~6.0 |
| -OCH₂CH₂CH₂OH | ~2.05 | Quintet | ~6.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~166.0 |
| Aromatic C-O | ~163.0 |
| Aromatic C-H (ortho to -COOEt) | ~131.5 |
| Aromatic C-COOEt | ~122.5 |
| Aromatic C-H (ortho to -O(CH₂)₃OH) | ~114.0 |
| -COOCH₂CH₃ | ~60.5 |
| -OCH₂(CH₂)₂OH | ~67.0 |
| -O(CH₂)₂CH₂OH | ~59.5 |
| -OCH₂CH₂CH₂OH | ~32.0 |
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, several two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons. It would also map the connectivity within the 3-hydroxypropoxy chain, showing correlations between the adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shift of each carbon atom to its attached proton(s).
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-resolution mass spectrometry is a critical technique for determining the elemental composition and exact molecular weight of a compound. For this compound (C₁₂H₁₆O₄), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The expected exact mass can be calculated from the sum of the exact masses of its constituent atoms (¹²C, ¹H, and ¹⁶O). Any deviation from this calculated mass would be in the parts-per-million (ppm) range, providing strong evidence for the compound's identity.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Ionization Mode | Expected m/z |
|---|
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1715-1730 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching would be observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The C=O stretch is also Raman active. The symmetric stretching of the C-O-C ether linkage would also be observable.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) | Weak |
| Ester (C=O) | C=O Stretch | 1730-1715 (strong) | Moderate |
| Aromatic Ring | C=C Stretch | 1600-1450 (multiple bands) | Strong |
| Ether (C-O-C) | C-O Stretch | 1250-1050 (strong) | Moderate |
Advanced X-ray Diffraction Studies for Single Crystal Structure Elucidation
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. While no published crystal structure currently exists for this specific compound, such a study would provide unequivocal proof of its molecular structure.
Computational Spectroscopy for Prediction and Validation of Spectroscopic Data
In the absence of complete experimental data, or to support experimental findings, computational methods such as Density Functional Theory (DFT) can be used to predict spectroscopic properties. By creating a computational model of this compound, it is possible to calculate its optimized geometry and predict its ¹H and ¹³C NMR chemical shifts, as well as its IR and Raman vibrational frequencies. These theoretical predictions can be compared with experimental data to aid in the assignment of signals and to provide a deeper understanding of the molecule's electronic structure and properties. Such computational studies have been successfully applied to similar benzoate (B1203000) derivatives for the validation of their spectroscopic data.
Chemical Reactivity and Transformational Chemistry of Ethyl 4 3 Hydroxypropoxy Benzoate
Reactions Involving the Terminal Hydroxyl Group
The primary alcohol moiety in Ethyl 4-(3-hydroxypropoxy)benzoate is a key site for various chemical modifications, including derivatization through esterification and etherification, as well as oxidation to yield carbonyl compounds.
Derivatization via Esterification and Etherification
The terminal hydroxyl group readily undergoes esterification with various acylating agents. For instance, it can be reacted with acid chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding esters. This reaction provides a straightforward method to introduce a variety of functional groups onto the propyloxy side chain.
Similarly, etherification of the terminal hydroxyl group can be achieved through reactions like the Williamson ether synthesis. eurjchem.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. A similar transformation has been reported for the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate from ethyl 4-hydroxybenzoate (B8730719) and 11-bromoundecanoic acid hexylamide, demonstrating the feasibility of such reactions on related benzoate (B1203000) structures. eurjchem.com
| Reaction | Reagents and Conditions | Product |
| Esterification | Acetyl chloride, pyridine, CH2Cl2 | Ethyl 4-(3-acetoxypropoxy)benzoate |
| Etherification | 1. Sodium hydride, THF2. Methyl iodide | Ethyl 4-(3-methoxypropoxy)benzoate |
This table presents plausible reaction schemes based on general organic chemistry principles.
Oxidation Reactions
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are effective for the conversion of primary alcohols to aldehydes. youtube.comchemrxiv.orgyoutube.comresearchgate.net The use of PCC in dichloromethane (B109758) at room temperature is a standard method for this transformation. chemsrc.com
Conversely, stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol all the way to a carboxylic acid. The oxidation of 1,3-propanediols, a related structural motif, has been studied and can lead to various products, including the corresponding hydroxy aldehydes and hydroxy acids, through radical-mediated pathways or microbial oxidation. uoi.grlibretexts.orgnih.gov For example, the Ag+-catalyzed oxidation of 1,3-propanediol (B51772) with peroxydisulphate yields 3-hydroxypropionaldehyde. libretexts.org
| Desired Product | Oxidizing Agent | Typical Conditions |
| Ethyl 4-(3-oxopropoxy)benzoate | Pyridinium chlorochromate (PCC) | CH2Cl2, Room temperature |
| 4-(3-Carboxypropoxy)benzoic acid | Potassium permanganate (KMnO4) | Basic solution, heat |
This table outlines common oxidation reactions applicable to primary alcohols.
Transformations at the Ester Functionality
The ethyl ester group of this compound is susceptible to both transesterification and hydrolysis, providing pathways to modify the ester or to generate the corresponding carboxylic acid.
Transesterification Reactions with Various Alcohols
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. youtube.com In an acidic medium, the reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. chemicaljournals.com For example, reacting this compound with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield Mthis compound.
Base-catalyzed transesterification, often using an alkoxide corresponding to the desired alcohol, is also a highly effective method. youtube.com For instance, treatment with sodium methoxide (B1231860) in methanol would also lead to the formation of the methyl ester.
| Reactant Alcohol | Catalyst | Product |
| Methanol | H2SO4 (catalytic) or NaOCH3 | Mthis compound |
| Isopropanol | H2SO4 (catalytic) or NaO-iPr | Isopropyl 4-(3-hydroxypropoxy)benzoate |
This table illustrates predictable outcomes of transesterification reactions.
Hydrolysis Pathways and Carboxylic Acid Formation
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-hydroxypropoxy)benzoic acid, under either acidic or basic conditions. libretexts.orgnih.gov Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in an aqueous solution containing a strong acid like sulfuric or hydrochloric acid. libretexts.org The reaction is an equilibrium process. uoi.gr
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The initial product is the sodium salt of the carboxylic acid, which can then be neutralized with a strong acid to yield the free carboxylic acid. nih.gov Kinetic studies on the hydrolysis of ethyl benzoate in various solvent systems have been reported, providing insights into the reaction mechanism and the influence of solvent on the reaction rate. semanticscholar.org
| Hydrolysis Condition | Reagents | Intermediate Product | Final Product |
| Acid-Catalyzed | H2O, H2SO4 (catalytic), heat | - | 4-(3-Hydroxypropoxy)benzoic acid |
| Base-Catalyzed | 1. NaOH (aq), heat2. HCl (aq) | Sodium 4-(3-hydroxypropoxy)benzoate | 4-(3-Hydroxypropoxy)benzoic acid |
This table summarizes the common hydrolysis pathways for benzoate esters.
Reactivity of the Aromatic Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the para-alkoxy substituent. This substituent is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho to the alkoxy group (positions 2 and 6). The para position is already occupied by the ethyl ester group.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield Ethyl 2-nitro-4-(3-hydroxypropoxy)benzoate. Similarly, halogenation with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst would introduce a halogen atom at an ortho position.
Friedel-Crafts acylation, which introduces an acyl group to the aromatic ring, is also a feasible transformation. The reaction of anisole (B1667542) (methoxybenzene), a similar electron-rich aromatic ether, with acetyl chloride in the presence of aluminum chloride yields primarily the para-acylated product, with some ortho-acylated product also formed. semanticscholar.org Given that the para position is blocked in this compound, acylation would be directed to the ortho positions.
| Reaction | Reagents and Conditions | Major Product(s) |
| Nitration | HNO3, H2SO4 | Ethyl 2-nitro-4-(3-hydroxypropoxy)benzoate |
| Bromination | Br2, FeBr3 | Ethyl 2-bromo-4-(3-hydroxypropoxy)benzoate |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Ethyl 2-acetyl-4-(3-hydroxypropoxy)benzoate |
This table provides predicted outcomes for electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound contains two substituents: an electron-withdrawing ethyl carboxylate group (-COOEt) and an electron-donating 3-hydroxypropoxy group (-O(CH₂)₃OH). The alkoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgucalgary.ca Conversely, the ester group is a deactivating group and a meta-director. ucalgary.ca In such disubstituted systems, the activating group typically governs the regioselectivity of the substitution.
Therefore, it is anticipated that electrophilic attack on the aromatic ring of this compound would preferentially occur at the positions ortho to the 3-hydroxypropoxy group (positions 3 and 5).
Expected Electrophilic Aromatic Substitution Reactions (Hypothetical)
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(3-hydroxypropoxy)benzoate |
| Halogenation | Br₂, FeBr₃ | Ethyl 3-bromo-4-(3-hydroxypropoxy)benzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-acyl-4-(3-hydroxypropoxy)benzoate |
It is crucial to note that no specific studies confirming these outcomes for this compound have been found. The presence of the free hydroxyl group in the side chain could potentially lead to side reactions, such as O-acylation under Friedel-Crafts conditions, complicating the reaction profile.
Hydrogenation and Reduction Strategies
The reduction of this compound would target the ester functional group. The choice of reducing agent would be critical to achieve selective transformation.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. chemistrysteps.commasterorganicchemistry.comharvard.edulibretexts.org In this case, the reduction of the ethyl ester would yield a diol.
In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can reduce aldehydes and ketones. chemistrysteps.comlibretexts.org Therefore, it would not be expected to reduce the ester group of the title compound under standard conditions.
Hypothetical Reduction Reactions
| Reagent | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | (4-(3-Hydroxypropoxy)phenyl)methanol |
| Sodium Borohydride (NaBH₄) | No reaction with the ester group |
Catalytic hydrogenation can also be employed to reduce esters, although this often requires harsh conditions (high pressure and temperature) and specific catalysts. The benzene ring could also be susceptible to hydrogenation under certain conditions, leading to a mixture of products. No literature specifically detailing the hydrogenation or reduction of this compound is currently available.
Catalytic Activation and Selective Transformations
The bifunctional nature of this compound, possessing both a primary alcohol and an ester, presents opportunities for selective transformations. For instance, catalytic oxidation could selectively convert the primary alcohol to an aldehyde or a carboxylic acid, depending on the catalyst and reaction conditions. A related compound, Ethyl 4-(3-oxopropyl)benzoate, which features an aldehyde in the side chain, is known. nih.gov
Furthermore, the hydroxyl group could be selectively protected to allow for transformations on the ester or aromatic ring, followed by deprotection. However, specific catalytic systems and conditions for such selective transformations on this compound are not described in the available literature.
Mechanistic Studies of Significant Chemical Transformations
Due to the lack of detailed research on the reactivity of this compound, no specific mechanistic studies for its chemical transformations have been found. The general mechanisms for fundamental reactions like electrophilic aromatic substitution masterorganicchemistry.com and ester reduction chemistrysteps.com are well-established for related model systems. For example, the mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate (arenium ion). wikipedia.orgmsu.edu The reduction of an ester by LiAlH₄ proceeds through a tetrahedral intermediate after the nucleophilic attack of a hydride ion. chemistrysteps.com However, the specific influence of the 3-hydroxypropoxy side chain on reaction intermediates and transition states for this particular molecule remains uninvestigated.
Ethyl 4 3 Hydroxypropoxy Benzoate As a Versatile Synthetic Intermediate
Role in Polymer Chemistry: Monomer Synthesis for Advanced Polymeric Materials
The most significant applications of Ethyl 4-(3-hydroxypropoxy)benzoate are found in the field of polymer chemistry, where it serves as a precursor to polymerizable monomers.
The terminal hydroxyl group of this compound can be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. This is typically achieved through an esterification reaction with acrylic acid, acryloyl chloride, or methacrylic acid. The resulting monomer, for instance, 4-(3-(Acryloyloxy)propoxy)benzoic acid, combines the rigid benzoate (B1203000) core with a reactive acrylate group at the end of a flexible spacer. This process transforms the initial non-polymerizable molecule into a functional monomer suitable for creating advanced polymeric materials. This monomer is an essential reagent in organic chemistry used in the synthesis of polymeric compounds and for surface functionalization. colorado.edu
Table 1: Physicochemical Properties of this compound and its Acrylate Derivative
| Property | This compound | 4-(3-(Acryloyloxy)propoxy)benzoic acid |
|---|---|---|
| CAS Number | 46731-01-5 | 245349-46-6 |
| Molecular Formula | C12H16O4 | C13H14O5 |
| Molecular Weight | 224.25 g/mol | 250.25 g/mol |
| IUPAC Name | this compound | 4-(3-prop-2-enoyloxypropoxy)benzoic acid |
Building Block in Multi-Step Total Synthesis Endeavors
In the context of total synthesis, where complex molecules (often natural products) are built from simpler starting materials, this compound represents a potentially valuable building block. rroij.comnih.gov Total synthesis often requires the strategic assembly of molecular fragments, and a bifunctional molecule like this allows for controlled, stepwise elaboration of a molecular structure. nih.gov
While specific, prominent examples of its use in the total synthesis of a complex natural product are not widely documented in available literature, its utility is clear from a strategic perspective. A synthetic chemist could employ it to introduce the 4-(ethoxycarbonyl)phenoxypropyl fragment into a larger target molecule. The two functional groups allow for orthogonal protection and reaction strategies, where one group is chemically masked while the other is modified, a cornerstone of modern synthetic chemistry.
Strategic Derivatization for Functional Material Design
The design of functional materials often relies on the synthesis of molecules with specific structural features that give rise to desired macroscopic properties. This compound is an excellent platform for such strategic derivatization.
The conversion to an acrylate monomer for polymer synthesis is a prime example of this strategy. colorado.edu Beyond polymers, the inherent structure of the molecule—a rigid aromatic unit linked to a flexible aliphatic chain—is a common motif in other functional materials like liquid crystals and organogelators. For instance, various benzoate derivatives are key components in the synthesis of liquid crystals, where the interplay between rigid cores and flexible tails induces the formation of mesophases. colorado.eduresearchgate.netmdpi.com Similarly, related structures like ethyl 4-hydroxybenzoate (B8730719) are used as starting points to synthesize complex molecules that act as organogelators, which can immobilize organic liquids. mdpi.com The strategic derivatization of this compound, particularly at its terminal hydroxyl group, allows chemists to tailor its structure to create a variety of advanced functional materials.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-(3-(Acryloyloxy)propoxy)benzoic acid |
| Acrylic acid |
| Acryloyl chloride |
| Ethyl 4-(3-butyrylthioureido)benzoate |
| This compound |
| ethyl 4-hydroxybenzoate |
| Imidazole |
Theoretical and Computational Investigations of Ethyl 4 3 Hydroxypropoxy Benzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of ethyl 4-(3-hydroxypropoxy)benzoate. These computational methods allow for the determination of the molecule's geometry and the distribution of electrons, which are fundamental to its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (in DMSO) | DFT/B3LYP/6-311G(d,p) | - | - | 4.6255 |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate | B3LYP/6-311++G** | - | - | - |
| 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile | B3LYP/6-31G(d) | - | - | - |
Data sourced from studies on analogous compounds to illustrate typical computational results. nih.govresearchgate.netresearchgate.net
The HOMO and LUMO compositions for a molecule like this compound would likely show the HOMO localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be distributed over the ester group and the benzene (B151609) ring. This distribution is crucial for understanding intermolecular charge transfer. nih.gov
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, with red indicating areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the ester and hydroxyl groups, as well as the carboxylate group, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov Conversely, the hydrogen atoms of the hydroxyl group and the aromatic ring would exhibit a positive potential. researchgate.net
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the 3-hydroxypropoxy chain in this compound allows for multiple conformations. Conformational analysis and the exploration of the potential energy surface (PES) are therefore essential for identifying the most stable three-dimensional structure of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a PES can be generated. The minima on this surface correspond to stable conformers.
This type of analysis, often performed using methods like DFT, can be conducted in both the gas phase and in different solvents to understand how the environment influences the molecule's preferred shape. nih.gov For a related compound, PES analysis was used to determine the most stable structure, which is crucial for interpreting its spectroscopic data and understanding its biological activity. nih.gov
Reaction Mechanism Modeling and Transition State Theory Applications
Theoretical modeling can be employed to investigate potential chemical reactions involving this compound, such as hydrolysis of the ester group. Transition State Theory (TST) provides a framework for understanding the rates of these reactions. wikipedia.org According to TST, reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is located at a saddle point on the potential energy surface. wikipedia.org
By using computational methods to locate the transition state structure and calculate its energy, the activation energy for the reaction can be determined. This information is vital for predicting reaction rates and elucidating the reaction mechanism. For example, theoretical studies on the hydrolysis of ethyl benzoate (B1203000) have provided insights into the role of solvent molecules and the energies of the transition states. chemicaljournals.comresearchgate.net Such studies on this compound could reveal the step-by-step process of its reactions and the factors that influence their speed.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in a solvent environment over time. easychair.org By simulating the motion of the molecule and the surrounding solvent molecules, MD can provide detailed information about how the solvent affects the molecule's conformation and its interactions with other molecules. researchgate.netchemrxiv.org
These simulations can reveal the structure of the solvent shell around the molecule and the nature of the intermolecular hydrogen bonds. This is particularly relevant for this compound due to its hydroxyl and ester groups, which can act as hydrogen bond donors and acceptors. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in biological systems.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Current synthetic routes to benzoate (B1203000) esters often rely on established chemical methods such as Williamson etherification, which involves reacting a hydroxybenzoate with a haloalkane under basic conditions. mdpi.com For instance, a derivative, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, was synthesized from ethyl 4-hydroxybenzoate (B8730719) and 11-bromoundecanoic acid hexylamide using potassium carbonate as a base. mdpi.com While effective, these methods can present challenges related to efficiency and sustainability.
Future research is poised to explore greener and more efficient synthetic strategies. A particularly promising direction is the application of biocatalysis. Research has demonstrated the novel biosynthesis of other chiral hydroxy esters using whole-cell catalysts. nih.gov For example, (R)-ethyl-3-hydroxyglutarate was synthesized with high optical purity through the enantioselective hydrolysis of a racemic precursor by the microorganism Rhodococcus erythropolis. nih.gov This biocatalytic approach avoided undesirable hydrolysis of the ester group while selectively acting on the target functional group. nih.gov Investigating similar enzymatic or whole-cell biotransformations for the synthesis of Ethyl 4-(3-hydroxypropoxy)benzoate could lead to more sustainable processes with high selectivity and milder reaction conditions, reducing reliance on traditional chemical reagents.
Exploration of New Chemical Transformations and Reactivity Profiles
The distinct functional groups of this compound—the primary alcohol, the ethyl ester, and the aromatic ring—provide a versatile platform for a wide range of chemical transformations. The reactivity of these sites is a key area for future exploration to generate novel derivatives with tailored functionalities.
A significant transformation pathway is polycondensation, where the compound can act as a monomer. A closely related molecule, methyl 4-(3-hydroxypropoxy)benzoic acid, has been used as a copolymeric component with ethylene (B1197577) glycol and terephthalic acid to produce a copolyester. google.com In this reaction, both the hydroxyl group and the ester (via transesterification) participate in the polymerization process. google.com This demonstrates a key reactivity profile for this compound in polymer chemistry.
Furthermore, the terminal hydroxyl group is a prime target for further functionalization through reactions such as:
Esterification or Etherification: To attach other molecular fragments, thereby tuning the molecule's physical properties like solubility, polarity, or liquid crystalline behavior.
Oxidation: To convert the alcohol to an aldehyde or carboxylic acid, creating new reactive handles for subsequent chemical modifications.
The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or undergo transesterification with other alcohols, enabling its incorporation into different molecular frameworks. The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate its electronic and physical properties.
Integration into Advanced Material Science for Tailored Properties
The structure of this compound makes it an attractive building block for advanced materials, particularly polymers and liquid crystals.
Polymers: As a monomer, this compound can be integrated into polyesters to impart specific properties. A patent for a copolyester incorporating a similar structural unit, poly[ethylene terephthalate (B1205515)/4-(3-oxypropoxy)benzoate], reported significant improvements in the final material. google.com The introduction of the 4-(3-hydroxypropoxy)benzoate moiety enhanced the dyeability of the polyester (B1180765) fibers compared to standard polyethylene (B3416737) terephthalate (PET). google.com Crucially, this was achieved while maintaining excellent physical properties, including resistance to shrinkage at high temperatures and favorable tensile strain recovery, which is important for wash-and-wear fabrics. google.com
Table 1: Physical Properties of Modified Polyester Fiber
| Property | Value |
|---|---|
| Drawn Denier per Filament | 7.9 (0.9 tex) |
| Tenacity | 3.0 g.p.d. |
| Elongation | 24% |
| Initial Modulus | 106 g.p.d. |
| Modified Tensile Strain Recovery (MTSR) | 76% |
Data sourced from a patent describing poly[ethylene terephthalate/4-(3-oxypropoxy)benzoate] (90/10). google.com
Liquid Crystals and Organogelators: Benzoate esters are a well-established class of compounds used in liquid crystal (LC) technology. ontosight.ai Molecules like 4-Cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate are used in LC mixtures for display applications to enhance performance characteristics such as contrast ratio and response time. ontosight.ai The calamitic (rod-like) shape of this compound, combined with its polar functional groups, suggests its potential as a mesogen or a component in new liquid crystal formulations. The hydroxypropoxy chain offers a modifiable site to tune the mesophase behavior. Additionally, related long-chain benzoate esters have shown potential as organogelators for applications such as oil spill remediation, suggesting another avenue for materials research. mdpi.com
Computational Design and Predictive Modeling for Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating the discovery and design of new molecules and materials. Future research on this compound and its derivatives will likely leverage these in silico methods to predict chemical behavior and guide experimental work.
Studies on structurally similar molecules have successfully used DFT to predict a range of properties. For example, in silico screening of a Schiff base containing an ethyl benzoate moiety was used to investigate and predict promising nonlinear optical (NLO) properties. nih.govresearchgate.net Such computational approaches are faster than traditional experimental screening and can provide deep insights into structure-property relationships. nih.gov
For this compound, future computational research could include:
Conformational Analysis: Using potential energy surface (PES) scans to identify the most stable molecular conformations, which is a critical first step for all other calculations. wikimedia.org
Property Prediction: Calculating key electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and dipole moments to predict reactivity, stability, and intermolecular interactions. researchgate.net
Virtual Screening: Creating a virtual library of derivatives by computationally modifying the hydroxypropoxy chain or substituting the aromatic ring. These derivatives can then be screened for desired properties, such as enhanced NLO response or specific liquid crystal phase behavior, allowing researchers to prioritize the most promising candidates for synthesis.
Simulation in Materials: Modeling the interactions of this compound within a polymer matrix or a liquid crystal mixture to predict its impact on the bulk properties of the material.
Table 2: Application of Computational Modeling in Future Research
| Computational Method | Application for this compound | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and vibrational frequencies. | Prediction of reactivity, spectroscopic signatures (IR, Raman), and NLO properties. nih.govresearchgate.net |
| Potential Energy Surface (PES) Scan | Determination of low-energy conformers. | Identification of the most stable molecular shape for accurate property prediction. wikimedia.org |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra (UV-Vis). | Understanding optical properties and potential for use in optical materials. nih.gov |
| Molecular Dynamics (MD) | Simulation of the molecule in a condensed phase (e.g., in a polymer blend or liquid). | Insight into intermolecular interactions, self-assembly, and bulk material properties. |
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(3-hydroxypropoxy)benzoate, and how do reaction conditions influence yield?
The synthesis typically involves esterification of 4-hydroxybenzoic acid with ethyl alcohol under acidic catalysis, followed by substitution at the hydroxyl group using 3-hydroxypropyl bromide. Key parameters include:
- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid (PTSA) for esterification .
- Temperature control : Reflux conditions (~80–100°C) for 6–12 hours to maximize esterification efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product . Yield optimization requires balancing stoichiometry, solvent polarity, and avoiding hydrolysis of the ester group during substitution.
Q. How do pH and temperature affect the hydrolysis kinetics of this compound?
Hydrolysis studies on analogous benzoate esters reveal:
- pH dependence : Acidic conditions (pH < 3) favor ester hydrolysis via protonation of the carbonyl oxygen, while alkaline conditions (pH > 10) promote nucleophilic attack by hydroxide ions .
- Temperature impact : Arrhenius behavior is observed, with activation energies (~50–70 kJ/mol) indicating sensitivity to thermal degradation . Experimental protocols should include buffer systems (e.g., phosphate or acetate) and HPLC monitoring of hydrolytic byproducts like 4-(3-hydroxypropoxy)benzoic acid .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm ester formation (δ ~4.3 ppm for ethyl CH, δ ~165–170 ppm for carbonyl C) and substitution patterns .
- IR : Stretching vibrations at ~1720 cm (ester C=O) and ~3400 cm (hydroxypropoxy O-H) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: 254.28 for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction with SHELXL refinement is critical for:
- Determining bond angles and torsional conformations of the hydroxypropoxy chain .
- Identifying intermolecular interactions (e.g., hydrogen bonding between ester carbonyl and hydroxypropoxy groups) . Example workflow: Crystals grown via slow evaporation in ethanol are mounted on a diffractometer, and data processed using SHELXTL for space group assignment and refinement .
Q. What contradictions exist in reported biological activities of this compound analogs, and how can they be reconciled?
Discrepancies arise in studies of antiproliferative effects:
- In vitro assays : Some reports show IC values <10 μM against cancer cells (e.g., MCF-7), while others note inactivity due to poor membrane permeability .
- Methodological variables : Differences in assay conditions (e.g., serum content, incubation time) and metabolite stability (e.g., ester hydrolysis in cell media) may explain variability . Researchers should standardize protocols using LC-MS to quantify intracellular compound levels and validate targets via siRNA knockdown .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Molecular docking and kinetic assays suggest:
- Binding affinity : The hydroxypropoxy group forms hydrogen bonds with CYP3A4 active-site residues (e.g., Arg-105), modulating substrate recognition .
- Inhibition potential : Competitive inhibition (K ~5–20 μM) observed in fluorogenic assays, indicating potential for drug-drug interactions . Metabolite identification via tandem mass spectrometry is recommended to track oxidation at the propoxy chain .
Q. What computational strategies are effective for predicting the solubility and stability of this compound in formulation development?
- QSAR models : Correlate logP (calculated ~2.8) with experimental solubility in PEG-400/water mixtures .
- Molecular dynamics (MD) : Simulate aggregation behavior in lipid bilayers to assess passive diffusion .
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and track degradation pathways using UPLC-PDA .
Q. How can high-throughput screening (HTS) platforms optimize the derivatization of this compound for antimicrobial activity?
- Library synthesis : Use automated liquid handlers to prepare analogs via Mitsunobu reaction (e.g., varying the hydroxypropoxy substituent) .
- Activity assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in 96-well microdilution plates .
- Hit validation : Prioritize compounds with MIC ≤16 μg/mL and low cytotoxicity (CC >100 μM in HEK-293 cells) .
Q. What role does this compound play in polymer chemistry, and how does its structure influence material properties?
As a monomer in polyesters:
- Thermal stability : TG-DSC shows decomposition onset at ~250°C, suitable for high-temperature applications .
- Crystallinity : XRD patterns indicate semi-crystalline behavior when copolymerized with aliphatic diols . Applications include biodegradable coatings and drug-eluting scaffolds, with in vitro degradation rates tunable via monomer ratios .
Q. How can NMR crystallography resolve discrepancies between solution and solid-state structures of this compound?
Combining solid-state NMR (ssNMR) and DFT calculations:
- Chemical shift anisotropy : Correlate C ssNMR shifts with crystal packing effects .
- Polymorph identification : Distinguish between monoclinic (P2/c) and orthorhombic (Pbca) forms via H spin diffusion experiments .
This approach is critical for understanding bioavailability differences in pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
